2,6-Dichlorobenzyl bromide
Overview
Description
2,6-Dichlorobenzyl bromide is an organic compound with the molecular formula C₇H₅BrCl₂. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various bioactive molecules. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients such as vilanterol and isoconazole .
Mechanism of Action
Target of Action
2,6-Dichlorobenzyl bromide (DCBB) is primarily used as a disinfectant . Its main targets are the cell membranes of bacteria, viruses, and fungi . By disrupting these cell membranes, DCBB inactivates or kills these microorganisms, thereby preventing their growth and spread .
Mode of Action
It’s known that dcbb interacts with its targets (cell membranes of bacteria, viruses, and fungi) by causing disruption . This disruption leads to the inactivation or death of these microorganisms .
Biochemical Pathways
It’s known that dcbb is used in the synthesis of bioactive molecules such as functionalized [1,4]-thiazines, 4,6-diarylpyrimidin-2(1h)-ones, and 2-benzyloxybenzamides . These molecules are likely to have various downstream effects, depending on their specific structures and functions.
Pharmacokinetics
It’s known that dcbb is a solid at room temperature , and it has a low solubility in water but is soluble in organic solvents such as ethanol, ether, and acetone . These properties could impact its bioavailability.
Result of Action
The primary result of DCBB’s action is the inactivation or death of bacteria, viruses, and fungi . This makes it an effective disinfectant. Additionally, DCBB is used in the synthesis of various bioactive molecules, suggesting that it could have a range of molecular and cellular effects depending on the specific context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DCBB. For instance, DCBB’s effectiveness as a disinfectant could be influenced by factors such as temperature, pH, and the presence of organic matter . Additionally, the synthesis of DCBB involves a photochemical process, suggesting that light conditions could also play a role .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to prepare effective epoxide hydrolase inhibitors . These inhibitors can alleviate hypotension in mouse models with lipopolysaccharide deficiency . They have also been used in the synthesis of anti-HIV drugs based on difurylthiazine analogs .
Molecular Mechanism
The molecular mechanism of 2,6-Dichlorobenzyl bromide involves a free radical reaction. The compound NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). Then, this compound reacts with NBS to continue the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the synthesis of this compound has been optimized to achieve a conversion rate of up to 98.1% with a yield of 91.4% . The process involves selective benzylic bromination of 2,6-dichlorotoluene with H2O2 as an oxidant and HBr as a bromine source in a microchannel reactor under light irradiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzyl bromide is typically synthesized through the benzylic bromination of 2,6-dichlorotoluene. This process can be carried out using different methods:
Photochemical Bromination: This method involves the use of hydrobromic acid and hydrogen peroxide as reagents in a microchannel reactor under light irradiation.
Radical Bromination: This method uses bromine in the presence of a free radical initiator or under light irradiation.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves continuous flow processes. These processes utilize in situ generated bromine and are designed to be cost-effective, sustainable, and safe. The use of microstructured photochemical reactors allows for efficient mass utilization and high throughput .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. These reactions typically occur under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2,6-dichlorobenzyl alcohol, 2,6-dichlorobenzyl cyanide, and various amines.
Oxidation Products: Oxidation can yield 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid.
Scientific Research Applications
2,6-Dichlorobenzyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of bioactive compounds that can be used in biological studies.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
2,6-Dichlorobenzyl bromide can be compared with other similar compounds, such as:
2,4-Dichlorobenzyl bromide: This compound has similar reactivity but differs in the position of the chlorine atoms on the benzene ring.
2,6-Difluorobenzyl bromide: This compound has fluorine atoms instead of chlorine, which can affect its reactivity and applications.
2,6-Dichlorobenzyl alcohol: This compound is an alcohol derivative and has different chemical properties and reactivity compared to the bromide.
The uniqueness of this compound lies in its specific substitution pattern and its utility as an intermediate in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
2-(bromomethyl)-1,3-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFGFQUSSYSWNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174392 | |
Record name | Benzene, 2-(bromomethyl)-1,3-dichloro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174392 | |
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Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals with a pungent odor; [Alfa Aesar MSDS] | |
Record name | alpha-Bromo-2,6-dichlorotoluene | |
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CAS No. |
20443-98-5 | |
Record name | 2,6-Dichlorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20443-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Bromomethyl-2,6-dichlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020443985 | |
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Record name | 20443-98-5 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93898 | |
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Record name | Benzene, 2-(bromomethyl)-1,3-dichloro- (9CI) | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha-bromo-2,6-dichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.828 | |
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Record name | 1-BROMOMETHYL-2,6-DICHLOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP9K6Y018H | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using a microchannel reactor for the synthesis of 2,6-Dichlorobenzyl bromide?
A1: Traditional batch reactors pose safety risks when synthesizing this compound due to the potential for explosions when using hydrogen peroxide and hydrobromic acid. Utilizing a microchannel reactor offers a safer and greener alternative []. The enhanced heat and mass transfer within the microchannels allow for precise control of reaction conditions, minimizing unwanted side reactions and improving the yield of this compound. For example, researchers achieved a 91.4% yield of this compound using this method, highlighting the effectiveness of microchannel reactors for this synthesis [].
Q2: Why is this compound particularly reactive in esterification reactions compared to other benzyl halides?
A2: The presence of two chlorine atoms at the 2 and 6 positions of the benzene ring in this compound significantly influences its reactivity. These chlorine atoms exert a combined electron-withdrawing effect, making the benzylic carbon more electrophilic. This enhanced electrophilicity makes this compound highly reactive in nucleophilic substitution reactions, such as esterification, even in the presence of weaker bases like sodium carbonate []. This reactivity is particularly advantageous in synthesizing esters of compounds like Leucovorin and folic acid, where side reactions involving the pteridine moiety can occur with less reactive benzyl halides [].
Q3: Can you elaborate on the spectroscopic characterization of this compound, specifically regarding its Nuclear Quadrupole Resonance (NQR) properties?
A3: Research has focused on investigating the Zeeman effect on both 35Cl and 79Br NQR frequencies in this compound [, ]. This spectroscopic technique provides insights into the electronic environment and molecular structure surrounding the chlorine and bromine nuclei. By studying the Zeeman perturbed NQR spectra, researchers can gain valuable information about the electric field gradients and asymmetry parameters at the nuclear sites, furthering our understanding of the compound's structural and bonding characteristics.
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